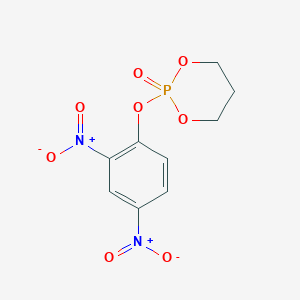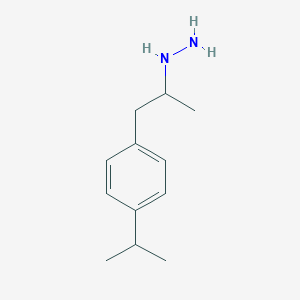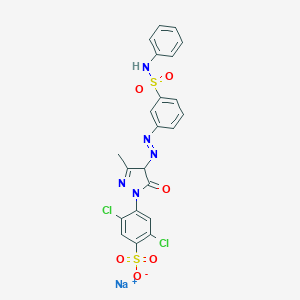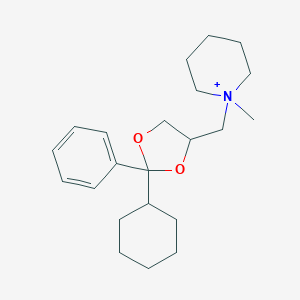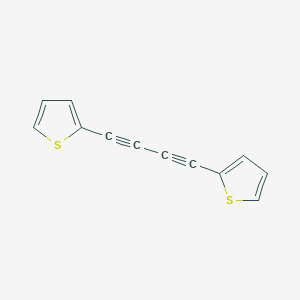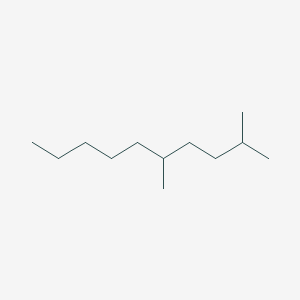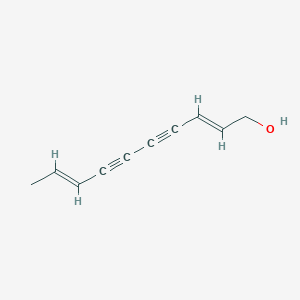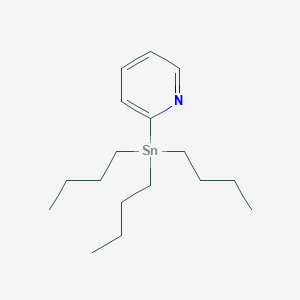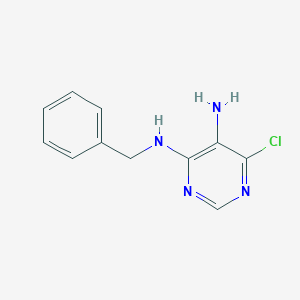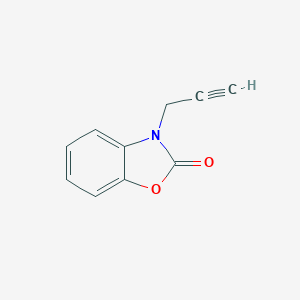
2-Benzoxazolinone, 3-(2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 3-(2-propynyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoxazolinone, which is a heterocyclic organic compound that contains a benzene ring fused to an oxazole ring. The addition of 2-propynyl to benzoxazolinone results in the formation of a new compound that exhibits unique properties and characteristics.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 3-(2-propynyl)- is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurodegenerative diseases, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Benzoxazolinone, 3-(2-propynyl)- depend on the specific application and concentration used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to inhibit the growth of weed species by interfering with their metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Benzoxazolinone, 3-(2-propynyl)- in lab experiments include its potent activity and unique properties. It is also relatively easy to synthesize and can be modified to improve its activity and selectivity. However, the limitations include its potential toxicity and lack of specificity, which can lead to off-target effects and unwanted side effects.
Orientations Futures
There are several future directions for the research and development of 2-Benzoxazolinone, 3-(2-propynyl)-. In medicinal chemistry, further studies are needed to optimize its activity and selectivity for specific cancer types. In agriculture, it can be further developed as a natural herbicide with low environmental impact. In material science, it can be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of 2-Benzoxazolinone, 3-(2-propynyl)- are vast, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 2-Benzoxazolinone, 3-(2-propynyl)- involves the reaction of 2-propynylamine with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
2-Benzoxazolinone, 3-(2-propynyl)- has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-Benzoxazolinone, 3-(2-propynyl)- has been shown to exhibit herbicidal activity against various weed species. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
19420-41-8 |
|---|---|
Nom du produit |
2-Benzoxazolinone, 3-(2-propynyl)- |
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
3-prop-2-ynyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H7NO2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h1,3-6H,7H2 |
Clé InChI |
BMKFKTFCOJPUGR-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2OC1=O |
SMILES canonique |
C#CCN1C2=CC=CC=C2OC1=O |
Autres numéros CAS |
19420-41-8 |
Synonymes |
3-(2-Propynyl)benzoxazol-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








